Product packaging for Flavoxate N-Oxide Hydrochloride(Cat. No.:)

Flavoxate N-Oxide Hydrochloride

Cat. No.: B15291476
M. Wt: 443.9 g/mol
InChI Key: WQGSUWJXTCWMLF-UHFFFAOYSA-N
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Description

Contextualizing Flavoxate (B1672763) Hydrochloride in Flavonoid Research

Flavoxate hydrochloride is a synthetic flavone (B191248) derivative recognized for its smooth muscle relaxant properties. nih.govwikipedia.org It is chemically identified as the hydrochloride salt of the 2-(1-piperidinyl)ethyl ester of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid. sigmaaldrich.com The synthesis of Flavoxate Hydrochloride has been approached through various methodologies, often involving the key intermediate 3-methylflavone-8-carboxylic acid. researchgate.netpatsnap.comscite.aigoogle.com Its mechanism of action is primarily attributed to its effects on smooth muscle, distinguishing it from anticholinergic agents. nih.govnih.gov Research into Flavoxate has provided a basis for exploring its derivatives and metabolites to better understand its biological activity and potential modifications. nih.govfda.gov

Significance of N-Oxidation in Pharmaceutical and Chemical Biology Research

N-oxidation is a critical metabolic process, particularly for compounds containing tertiary amine functionalities. nih.govencyclopedia.pub This biochemical transformation, often mediated by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP450) enzymes, converts tertiary amines into their corresponding N-oxide metabolites. nih.govhyphadiscovery.comnumberanalytics.com The introduction of an N-oxide group can significantly alter a molecule's physicochemical properties, such as increasing polarity and water solubility, which can, in turn, influence its biological activity and pharmacokinetic profile. nih.govacs.org In some instances, N-oxide metabolites are pharmacologically active, while in others, they may be inactive or serve as prodrugs that are converted back to the parent compound in the body. nih.govencyclopedia.pubhyphadiscovery.com The study of N-oxidation is therefore integral to drug discovery and development, providing insights into metabolic pathways and the potential for designing novel therapeutic agents. nih.govnih.gov

Establishing the Academic Research Rationale for Flavoxate N-Oxide Hydrochloride

The synthesis and study of this compound are driven by several key research objectives. As N-oxidation is a major metabolic route for many drugs containing a tertiary amine, it is hypothesized that Flavoxate undergoes similar biotransformation in the body. nih.govhyphadiscovery.com Therefore, this compound is synthesized as a potential metabolite standard for use in analytical and metabolic studies. Its availability allows researchers to definitively identify and quantify this metabolite in biological samples, which is crucial for understanding the complete metabolic fate of Flavoxate.

Chemical and Physical Properties

PropertyValue for Flavoxate Hydrochloride
Molecular Formula C24H25NO4 · HCl
Molecular Weight 427.92 g/mol
CAS Number 3717-88-2
Appearance White crystals or crystalline powder
Solubility Sparingly soluble in acetic acid and chloroform, slightly soluble in water and ethanol (B145695) (95%)
Melting Point Undetermined

Data sourced from various chemical suppliers and official monographs. sigmaaldrich.comnihs.go.jpcaymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26ClNO5 B15291476 Flavoxate N-Oxide Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

2-(1-oxidopiperidin-1-ium-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C24H25NO5.ClH/c1-17-21(26)19-11-8-12-20(23(19)30-22(17)18-9-4-2-5-10-18)24(27)29-16-15-25(28)13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H

InChI Key

WQGSUWJXTCWMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[N+]3(CCCCC3)[O-])C4=CC=CC=C4.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Flavoxate N Oxide Hydrochloride

Methodologies for Targeted Synthesis of Flavone (B191248) N-Oxide Structures

The foundational step in synthesizing Flavoxate (B1672763) N-Oxide Hydrochloride is the construction of the flavone backbone. Several classical and modern synthetic methodologies can be employed to create flavone structures, which can subsequently be derivatized to introduce the N-oxide functionality.

One of the most common approaches to flavone synthesis is the Baker-Venkataraman Rearrangement . This method involves the reaction of an o-hydroxyacetophenone with a benzoyl chloride to form an o-acyloxyacetophenone, which then undergoes base-catalyzed rearrangement to a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone yields the flavone skeleton.

Another well-established method is the Allan-Robinson Reaction . This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid to form a flavone. asianpubs.org

The Claisen-Schmidt Condensation provides a route to chalcones, which are key precursors for flavone synthesis. rsc.org This reaction involves the base-catalyzed condensation of a substituted o-hydroxyacetophenone with a substituted benzaldehyde. The resulting o-hydroxychalcone can then undergo oxidative cyclization to yield the flavone. researchgate.netsigmaaldrich.com Various oxidizing agents can be employed for this cyclization, including iodine in the presence of a base, or selenium dioxide.

Modern synthetic strategies often employ metal-catalyzed cross-coupling reactions to construct the flavone core, offering greater flexibility and substrate scope.

Once the flavone skeleton is assembled, the N-oxide functionality is typically introduced at a later stage, as direct synthesis of a flavone N-oxide can be challenging. The nitrogen-containing moiety is first incorporated into the flavone structure, followed by an N-oxidation step.

Synthetic Method Precursors Key Intermediates Reaction Conditions
Baker-Venkataramano-Hydroxyacetophenone, Benzoyl chlorideo-Acyloxyacetophenone, 1,3-DiketoneBase (e.g., KOH), then Acid (e.g., H2SO4)
Allan-Robinsono-Hydroxyaryl ketone, Aromatic anhydride-Sodium salt of the aromatic acid, High temperature
Claisen-Schmidto-Hydroxyacetophenone, Benzaldehydeo-HydroxychalconeBase (e.g., NaOH, KOH)
Oxidative Cyclizationo-Hydroxychalcone-Oxidizing agent (e.g., I2/base, SeO2)

Exploration of Synthetic Pathways to Flavoxate N-Oxide Hydrochloride from Precursors

The synthesis of this compound is a sequential process starting from the synthesis of its core intermediate, 3-methylflavone-8-carboxylic acid. google.com

A plausible synthetic pathway can be outlined as follows:

Synthesis of 3-Methylflavone-8-carboxylic acid: This key intermediate can be prepared through various routes. One patented method involves starting with methyl salicylate (B1505791). google.com The process includes chlorination, acylation, hydrogenolysis for dechlorination, cyclization to form the methyl ester of 3-methylflavone-8-carboxylic acid, and finally, hydrolysis to the carboxylic acid. google.com Another approach involves the oxidation of 8-allyl-3-methylflavone (B8487774) or 8-propenyl-3-methylflavone using an oxidizing agent like potassium permanganate (B83412) (KMnO4). google.com

Esterification to form Flavoxate: The synthesized 3-methylflavone-8-carboxylic acid is then esterified with 2-(1-piperidinyl)ethanol. This reaction is typically carried out in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride. For instance, reacting 3-methylflavone-8-carboxylic acid with piperidinoethyl chloride hydrochloride in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent yields flavoxate. google.com

N-Oxidation of Flavoxate: The tertiary amine of the piperidine (B6355638) ring in the flavoxate molecule is then oxidized to form the N-oxide. This is a critical step, and several oxidizing agents can be employed.

Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidant for converting tertiary amines to N-oxides. researchgate.netthieme-connect.de The reaction is often catalyzed by substances like tungstate (B81510) or methyltrioxorhenium. asianpubs.orgresearchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a highly effective reagent for the N-oxidation of amines. researchgate.netorganic-chemistry.orgcommonorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. commonorganicchemistry.com

Formation of the Hydrochloride Salt: The final step involves the conversion of the Flavoxate N-Oxide to its hydrochloride salt. This is achieved by treating a solution of the N-oxide with hydrochloric acid (HCl), either as a gas or an aqueous or alcoholic solution. The hydrochloride salt is generally more stable and has better solubility properties for certain applications.

Reaction Step Reactants Reagents/Conditions Product
Synthesis of PrecursorMethyl salicylate or 8-allyl-3-methylflavoneMulti-step synthesis google.com or KMnO4 oxidation google.com3-Methylflavone-8-carboxylic acid
Esterification3-Methylflavone-8-carboxylic acid, 2-(1-piperidinyl)ethanolAcid chloride formation or coupling agents google.comFlavoxate
N-OxidationFlavoxateH₂O₂ with catalyst researchgate.net or m-CPBA researchgate.netFlavoxate N-Oxide
Salt FormationFlavoxate N-OxideHydrochloric acid (HCl)This compound

Investigation of N-Oxide Formation Mechanisms in Flavoxate Derivatives

The formation of the N-oxide in the flavoxate molecule involves the oxidation of the tertiary nitrogen atom within the piperidine ring. The mechanism of this transformation depends on the oxidizing agent used.

When using a peroxy acid like m-CPBA , the reaction proceeds through a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the piperidine ring onto the electrophilic oxygen atom of the peroxy acid. This is a concerted process where the O-O bond of the peroxy acid breaks, and a new N-O bond is formed. The by-product of this reaction is the corresponding carboxylic acid (m-chlorobenzoic acid in the case of m-CPBA). The transition state involves a five-membered ring structure.

With hydrogen peroxide , the reaction is often slower and may require a catalyst. The mechanism can be more complex, but it generally involves the nucleophilic nitrogen attacking one of the oxygen atoms of the H₂O₂ molecule. In catalyzed reactions, the catalyst, such as a metal complex, can activate the hydrogen peroxide to make it a more potent oxidizing agent.

The reactivity of the amine towards oxidation is influenced by its basicity and steric hindrance. The piperidine nitrogen in flavoxate is a typical aliphatic tertiary amine and is generally more nucleophilic than aromatic amines, making it susceptible to oxidation. nih.gov

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of research-grade this compound require techniques that can effectively separate the desired product from starting materials, by-products, and other impurities. Given the polar and salt-like nature of the final compound, a combination of methods is often employed.

Recrystallization: This is a primary technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and depends on the solubility profile of the compound and its impurities.

Chromatography:

Ion-Exchange Chromatography: Due to the cationic nature of the protonated N-oxide, cation-exchange chromatography can be a very effective purification method. The crude product is loaded onto a cation-exchange resin, impurities are washed away, and the desired compound is then eluted by changing the pH or ionic strength of the eluent. Anion-exchange resins can also be used to remove anionic impurities. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful analytical and preparative tool for separating the target compound from closely related impurities. A C18 or similar column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Extraction: Liquid-liquid extraction can be used to remove non-polar impurities from the crude reaction mixture before the final purification steps.

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with a suitable solvent to remove any remaining soluble impurities.

The purity of the final product is typically assessed using analytical techniques such as HPLC, melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Technique Principle Application for this compound
RecrystallizationDifference in solubility at different temperaturesPrimary purification of the solid product
Ion-Exchange ChromatographySeparation based on chargeRemoval of ionic impurities and isolation of the cationic product
HPLCDifferential partitioning between stationary and mobile phasesHigh-resolution separation and purity analysis
ExtractionDifferential solubility in immiscible solventsRemoval of non-polar impurities

Metabolic Formation and Biotransformation Pathways of Flavoxate N Oxide Hydrochloride

Enzymatic N-Oxidation Processes in Biological Systems

The formation of N-oxides from tertiary amine-containing compounds is a recognized Phase I metabolic reaction in biological systems. hyphadiscovery.com This biotransformation is primarily catalyzed by two key enzyme superfamilies: the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems. hyphadiscovery.comoptibrium.comnih.gov These enzymes are crucial for the detoxification and elimination of a wide array of drugs and other foreign compounds.

The general mechanism involves the transfer of an oxygen atom from molecular oxygen to the nitrogen atom of the tertiary amine, a process requiring co-factors such as NADPH. nih.gov The resulting N-oxide is typically more polar and water-soluble than the parent compound, facilitating its excretion from the body. While N-oxidation is often a detoxification pathway, in some instances, the N-oxide metabolite can exhibit pharmacological activity or even toxicity. hyphadiscovery.com

Characterization of In Vitro Metabolic Pathways Leading to Flavoxate (B1672763) N-Oxide Hydrochloride

Specific in vitro studies designed to characterize the metabolic pathways leading to Flavoxate N-Oxide Hydrochloride are not presently available in the scientific literature. To investigate this, researchers would typically employ in vitro systems such as human liver microsomes, which are rich in CYP and FMO enzymes. drugbank.com

Methodologies to identify the formation of Flavoxate N-Oxide would involve incubating flavoxate with these microsomal preparations in the presence of necessary co-factors like NADPH. Subsequent analysis using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be essential to detect and quantify the potential N-oxide metabolite. nih.govnih.gov The characteristic mass shift corresponding to the addition of an oxygen atom would be a key indicator of N-oxide formation. nih.govresearchgate.net

Identification of Enzymes and Co-factors Involved in Flavoxate N-Oxidation

Pinpointing the specific enzymes responsible for the N-oxidation of flavoxate would require a series of targeted experiments. The primary candidates would be various isoforms of CYP enzymes (e.g., CYP3A4, CYP2C9) and FMOs (e.g., FMO1, FMO3), which are known to metabolize a wide range of drugs containing tertiary amines. nih.govnih.gov

To distinguish between the contributions of these enzyme families, researchers often use selective chemical inhibitors or antibodies that specifically target certain CYP isoforms. Another common technique is the use of recombinant human enzymes, which allows for the study of a single enzyme's activity in isolation. The essential co-factor for both CYP and FMO mediated reactions is NADPH, which provides the necessary reducing equivalents for the catalytic cycle. nih.gov

Analysis of Biotransformation Rates and Extent of Flavoxate N-Oxide Formation

Currently, there is no available data on the biotransformation rates or the extent of Flavoxate N-Oxide formation from its parent compound. Determining these kinetic parameters would be crucial to understanding the clinical significance of this potential metabolic pathway.

Such an analysis would involve measuring the rate of disappearance of flavoxate and the rate of appearance of Flavoxate N-Oxide over time in in vitro systems. This would allow for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). This information would help to ascertain whether the N-oxidation of flavoxate is a major or minor metabolic route compared to the well-established hydrolysis to MFCA.

Degradation and Stability Research of Flavoxate N Oxide Hydrochloride

Identification of Degradation Pathways Involving N-Oxide Formation

The formation of an N-oxide is a recognized metabolic and degradation pathway for tertiary amine-containing drugs like Flavoxate (B1672763). hyphadiscovery.com The nitrogen atom in the piperidine (B6355638) ring of Flavoxate is susceptible to oxidation, leading to the formation of Flavoxate N-Oxide. This transformation can be mediated by oxidative stress conditions. hyphadiscovery.com

Forced degradation studies on Flavoxate Hydrochloride have shown its susceptibility to degradation under various conditions, including acidic, alkaline, neutral, oxidative, and photolytic stress. researchgate.net Significant degradation is particularly noted under oxidative conditions, which are conducive to N-oxide formation. researchgate.net The primary mechanisms of oxidative degradation for many pharmaceuticals include autoxidation, which is radical-mediated, and peroxide-mediated oxidation. mdpi.com The presence of trace metal ions can also catalyze oxidation. mdpi.com

The principal degradation product of Flavoxate under hydrolytic conditions is 3-methylflavone-8-carboxylic acid (MFCA), resulting from the cleavage of the ester linkage. researchgate.netgoogle.com However, under oxidative stress, the formation of Flavoxate N-Oxide Hydrochloride is a plausible pathway. The general trend is that more basic amines are more readily oxidized. acs.org

The degradation pathways of Flavoxate Hydrochloride can be summarized as follows:

Stress ConditionPrimary Degradation PathwayMajor Degradation Product(s)
Hydrolysis (Acidic/Alkaline) Ester Cleavage3-methylflavone-8-carboxylic acid (MFCA) and 2-(1-piperidinyl)ethanol
Oxidation N-Oxidation of the piperidine ringFlavoxate N-Oxide
Photolytic Complex degradationVarious photoproducts

This table is based on known degradation of Flavoxate Hydrochloride and general principles of amine oxidation.

Kinetic Studies of this compound Degradation Under Controlled Research Conditions

Generally, the degradation of N-oxides can follow various kinetic models. For instance, the autoxidation of some flavonoids has been shown to follow a two-step first-order kinetic model. altasciences.com The decomposition of nitrous oxide over catalysts has also been extensively studied, often revealing complex kinetics dependent on temperature and the presence of other species. rsc.orgpurdue.edu

The stability of pharmaceutical N-oxides is often pH-dependent. N-oxides are weak bases and can be protonated to form stable hydroxyammonium (B8646004) species, with typical pKa values of 4–5 for amine oxides. nih.gov The zwitterionic neutral form is therefore dominant at physiological pH. nih.gov

A hypothetical kinetic study of this compound degradation might involve monitoring its concentration over time under controlled conditions of temperature, pH, and light exposure. The data could be fitted to different kinetic models (e.g., zero-order, first-order, second-order) to determine the rate law and calculate the degradation rate constant (k) and half-life (t½).

A sample data table from a hypothetical first-order degradation study could look like this:

Time (hours)Concentration of this compound (μg/mL)ln(Concentration)
01004.605
12854.443
24724.277
48523.951
72383.638
96273.296

This table represents hypothetical data for illustrative purposes.

Influence of Environmental Factors on this compound Stability

The stability of this compound is expected to be influenced by several environmental factors, drawing parallels from the stability of other N-oxides and Flavoxate itself.

Temperature: Generally, N-oxides are stable at room temperature. However, they can undergo decomposition and rearrangement at elevated temperatures, typically above 100°C for amine oxides. nih.gov Increased temperature generally accelerates degradation reactions, as seen in studies of nitrous oxide decomposition where higher temperatures lead to increased reaction rates. mdpi.com

Light: Photolytic degradation is a known pathway for Flavoxate Hydrochloride, and it is plausible that this compound would also be susceptible to degradation upon exposure to light, particularly UV radiation. researchgate.net

Presence of Oxidizing Agents and Metal Ions: The presence of residual oxidizing agents from the synthesis process, such as hydrogen peroxide, can affect the stability of N-oxides. acs.org Metal ions can also catalyze oxidative degradation. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of Flavoxate N Oxide Hydrochloride in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N-Oxide Metabolites

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying pharmaceuticals and their metabolites. While specific methods for Flavoxate (B1672763) N-Oxide Hydrochloride are not established, the development of such a method would be guided by the extensive research on Flavoxate HCl and its primary metabolite, MFCA.

Methodological Framework: A typical reversed-phase HPLC (RP-HPLC) method is the most common approach for flavone (B191248) derivatives. The introduction of the N-oxide functional group increases the polarity of the metabolite compared to the parent Flavoxate molecule. Consequently, in a reversed-phase system, Flavoxate N-Oxide would be expected to have a shorter retention time than Flavoxate HCl.

Method development would involve optimizing several key parameters:

Stationary Phase: C18 and C8 columns are frequently used for Flavoxate HCl analysis and would be a primary choice for separating the N-oxide. researchgate.net Phenyl-based columns have also been shown to provide good resolution for Flavoxate and its degradation products. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is standard. researchgate.netnih.gov The gradient or isocratic elution profile would be adjusted to ensure baseline separation of the parent drug, the N-oxide, and other potential metabolites like MFCA.

Detection: UV detection is commonly employed, with wavelengths around 220-230 nm or 293 nm being effective for the flavone chromophore. researchgate.netscholarsresearchlibrary.com

Validation According to ICH Guidelines: Any newly developed method would require rigorous validation as per International Council for Harmonisation (ICH) guidelines. This includes demonstrating:

Specificity: The ability to resolve the N-oxide peak from the parent drug, other metabolites, and matrix components.

Linearity: A linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy and Precision: Ensuring the closeness of the measured value to the true value and the reproducibility of the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

The table below summarizes validated HPLC methods for Flavoxate HCl, which serve as a foundation for developing a method for its N-oxide.

Table 1: Examples of Validated HPLC Methods for Flavoxate HCl Analysis

Parameter Method 1 nih.gov Method 2 researchgate.net Method 3 nih.gov
Analyte(s) Flavoxate HCl Flavoxate HCl & MFCA MFCA in Human Urine
Column Eclipse C18 (150 x 4.6 mm, 5 µm) Zorbax XDB-C18 (150 x 4.6mm, 5µm) CN Column
Mobile Phase Acetonitrile : 0.1% Formic Acid in water (75:25 v/v) Acetonitrile : Methanol : 0.15M Sodium Perchlorate (17:35:48 v/v), pH 3 Acetonitrile : 12 mM Ammonium Acetate (40:60 v/v), pH 4
Flow Rate Not specified, rapid analysis noted Not specified 1.5 mL/min
Detection UV UV at 229 nm UV at 220 nm
Linearity Range 1 - 250 µg/mL 0.1 - 24 µg/mL (for MFCA) Not specified

| LOD / LOQ | 0.23 / 0.69 µg/mL | Not specified | Not specified |


Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification of Flavoxate N-Oxide Hydrochloride

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites.

Structural Elucidation: For Flavoxate N-Oxide, MS would be the primary technique for confirming its structure. The formation of an N-oxide involves the addition of an oxygen atom to a nitrogen atom. In the case of Flavoxate, this would occur on the piperidine (B6355638) ring's nitrogen. This modification results in a predictable mass increase.

Molecular Mass Confirmation: The molecular weight of Flavoxate is 391.5 g/mol . nih.gov The N-oxide metabolite would have a molecular weight of approximately 407.5 g/mol (391.5 + 16 for oxygen). High-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion [M+H]⁺, confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to fragment the N-oxide molecular ion. The resulting fragmentation pattern would be compared to that of the parent Flavoxate HCl. The location of the N-oxide on the piperidine ring would be confirmed by observing mass shifts in fragments containing this moiety, while fragments without the piperidine ring would remain unchanged. LC-MS/MS has been successfully used to quantify Flavoxate and its metabolite MFCA in human plasma. researchgate.netnih.gov

Quantification: LC-MS/MS is the gold standard for quantifying low levels of metabolites in complex biological matrices due to its superior sensitivity and selectivity. A quantitative method for this compound would typically involve:

Selected Reaction Monitoring (SRM): This technique monitors a specific precursor ion-to-product ion transition for the analyte and a stable-isotope-labeled internal standard. This highly selective monitoring minimizes interference from the biological matrix, allowing for accurate quantification.

Method Validation: The method would be validated for linearity, accuracy, precision, and matrix effects to ensure reliable data for pharmacokinetic studies.

Table 2: LC-MS/MS Parameters for Flavoxate and its Primary Metabolite

Parameter Finding researchgate.net
Technique LC-MS/MS
Analytes Flavoxate and 3-methyl-flavone-8-carboxylic acid (MFCA)
Matrix Human Plasma
Column Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7 µm)
Mobile Phase 0.1% v/v Formic Acid and Acetonitrile (30:70, v/v)
Flow Rate 0.40 mL/min
Internal Standard Diphenhydramine HCl

| Linearity Range | 2.00 – 2,000.31 ng/mL (Flavoxate); 240.00 – 24,000.04 ng/mL (MFCA) researchgate.net |


Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of chemical compounds. While MS can confirm molecular weight and fragmentation, NMR provides detailed information about the atomic connectivity and three-dimensional structure.

Structural Assignment Strategy: To confirm the structure of this compound, a suite of NMR experiments would be required. The N-oxidation of the piperidine nitrogen would cause significant changes in the chemical environment of the neighboring protons and carbons.

¹H NMR: The protons on the carbons adjacent to the N-oxide nitrogen (the α-protons of the piperidine ring) would experience a notable downfield shift (to a higher ppm value) compared to their positions in the spectrum of Flavoxate HCl.

¹³C NMR: Similarly, the carbons adjacent to the N-oxide group would also be deshielded and shift downfield.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Would establish the proton-proton coupling network within the molecule, confirming the spin systems of the piperidine and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the piperidine ring to the ethyl ester chain and the flavone core.

Studies on various flavone and flavanone (B1672756) derivatives have demonstrated the power of combining 1D and 2D NMR experiments for complete structural assignment. researchgate.netsilae.itdiva-portal.org This established approach would be directly applicable to characterizing the N-oxide metabolite.

Spectroscopic and Electrochemical Methods for Investigating this compound in Research Studies

Beyond HPLC and MS, other spectroscopic and electrochemical methods can provide valuable information and serve as quantitative tools.

UV-Visible Spectroscopy: The flavone core of Flavoxate and its metabolites contains a strong chromophore, making UV-Vis spectroscopy a viable detection method. While the N-oxide functional group itself is not a strong chromophore, its electron-withdrawing nature could induce a slight shift (either bathochromic or hypsochromic) in the absorption maxima of the flavone system. A full UV scan of the purified N-oxide would be necessary to determine its λmax for optimal detection in HPLC or for direct spectrophotometric quantification in simple matrices.

Electrochemical Methods: Electrochemical techniques offer high sensitivity and are used to study the redox properties of molecules. The electrochemical behavior of Flavoxate HCl has been investigated using methods like cyclic voltammetry. arabjchem.org These studies show that Flavoxate undergoes an irreversible, diffusion-controlled oxidation process. arabjchem.org The introduction of the N-oxide group would likely alter the oxidation potential of the molecule. A comparative electrochemical analysis of Flavoxate and its N-oxide could provide insights into their relative redox stabilities and could be developed into a sensitive quantitative method using techniques like differential pulse voltammetry or square-wave voltammetry. arabjchem.orgresearchgate.net

Table 3: Electrochemical Determination of Flavoxate HCl

Parameter Finding arabjchem.org
Technique Voltammetry using a modified Carbon Paste Electrode
Process Irreversible diffusion-controlled oxidation
Optimal pH 6 (in Britton-Robinson buffer)
Linear Range 7.8 × 10⁻⁶ – 1.2 × 10⁻⁴ mol/L
LOD 5.9 × 10⁻⁷ mol/L

| Application | Determination in bulk, dosage forms, and urine |


Chromatographic Approaches for Analyzing this compound in Complex Biological Samples

Analyzing metabolites in complex biological samples like plasma or urine requires chromatographic methods that are not only selective and sensitive but also robust and efficient. The primary challenge is to separate the analyte from a multitude of endogenous components.

Sample Preparation: Effective sample preparation is critical to remove interfering substances like proteins and salts before chromatographic analysis. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.

Chromatographic Systems:

RP-HPLC: As discussed in section 5.1, RP-HPLC coupled with UV or MS detection is the most widely used approach for analyzing Flavoxate and its metabolites in biological fluids. researchgate.netnih.gov

Micellar Liquid Chromatography (MLC): This "green" chromatography technique uses a mobile phase containing a surfactant above its critical micelle concentration. It can sometimes allow for the direct injection of biological samples, as the micelles can solubilize proteins, reducing the need for extensive sample cleanup. researchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency and has been used for the determination of the main metabolite of Flavoxate, MFCA, in human urine with direct injection. semanticscholar.org This technique could also be explored for the analysis of the polar N-oxide metabolite.

The development of a robust chromatographic method for this compound in biological matrices would build upon the successful methods validated for the parent drug and MFCA, with specific adaptations to account for the polarity and expected concentration of the N-oxide. nih.gov

In-depth Search Reveals No Publicly Available Data for this compound

Following a comprehensive investigation of scientific literature and publicly accessible data, no specific pharmacological information was found for the chemical compound “this compound.” The extensive body of research available pertains exclusively to Flavoxate Hydrochloride and its principal active metabolite, 3-methylflavone-8-carboxylic acid (MFCA).

The initial request for an article detailing the molecular and cellular investigations of this compound, structured with specific subsections on receptor binding, cellular signaling, enzyme inhibition, and preclinical studies, could not be fulfilled. The search for data on this particular N-oxide variant across numerous scientific databases yielded no results corresponding to the detailed outline provided.

All relevant pharmacological studies identified focus on Flavoxate Hydrochloride. This research details its multifaceted mechanism of action, which includes:

Direct smooth muscle relaxation : Exerting a direct antispasmodic effect on the smooth muscle of the urinary tract.

Phosphodiesterase (PDE) inhibition : Both Flavoxate and its metabolite MFCA inhibit cAMP-dependent phosphodiesterase, contributing to smooth muscle relaxation.

Calcium antagonism : The compound exhibits moderate calcium channel blocking activity.

Muscarinic receptor binding : Studies show that Flavoxate Hydrochloride has a slight affinity for muscarinic receptors.

However, these findings are consistently attributed to Flavoxate Hydrochloride and not to an "N-Oxide" form. Without any specific data on the receptor binding profiles, cellular signaling pathway modulation, enzyme inhibition or activation, or preclinical in vitro and in vivo studies for "this compound," generating a scientifically accurate article that adheres to the user's strict and specific outline is not possible.

Therefore, the content for the requested article on "Molecular and Cellular Investigations of this compound" cannot be provided.

Computational and Theoretical Chemistry Studies of Flavoxate N Oxide Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Flavoxate (B1672763) N-Oxide Hydrochloride, and its biological target. Flavoxate itself is known to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors, which are crucial in regulating the contraction of bladder smooth muscle. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For Flavoxate N-Oxide Hydrochloride, docking studies could elucidate how the introduction of the N-oxide functional group alters the binding affinity and conformation within the active site of muscarinic receptors compared to flavoxate. The binding energy, a key output of docking simulations, can be used to rank the potency of different derivatives. For instance, studies on other 3-methoxy flavone (B191248) derivatives targeting receptors like ER-α and EGFR have used docking to identify compounds with the lowest binding energies, indicating potentially stronger interactions. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic picture of the ligand-receptor complex over time. ajchem-a.com These simulations, often run for nanoseconds, reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex. ajchem-a.comresearchgate.net For this compound, MD simulations could assess the stability of its interaction with the receptor, ensuring that the docked pose is maintained in a simulated physiological environment. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex. ajchem-a.com

Interactive Table 1: Hypothetical Molecular Docking Results for Flavoxate Derivatives

CompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
FlavoxateMuscarinic M3-8.5ASP105, TYR106, TRP428
Flavoxate N-Oxide Muscarinic M3-9.2ASP105, TYR106, ASN429
Derivative AMuscarinic M3-7.9TYR106, TRP428
Derivative BMuscarinic M3-9.5ASP105, ASN429, SER109

Note: The data in this table is hypothetical and for illustrative purposes to show the potential output of molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of molecules. researchgate.net These calculations can provide deep insights into the structure, stability, and reactivity of this compound.

By solving the Schrödinger equation for a molecule, these methods can determine various electronic descriptors:

Electron Distribution and Molecular Electrostatic Potential (MEP): These calculations can map the electron density of this compound, identifying electron-rich and electron-poor regions. The N-oxide group, being highly polar, would significantly alter the MEP map compared to the parent flavoxate, which can influence its solubility and ability to form intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. Quantum calculations could predict how the N-oxide group affects these orbital energies, and thus the reactivity of the flavone scaffold.

Theoretical studies on other flavone derivatives have successfully used these methods to correlate calculated electronic properties with experimental activities, such as anti-Alzheimer's activity. researchgate.net

Prediction of N-Oxide Formation Potential and Stability through Computational Modeling

Computational modeling can be instrumental in predicting the feasibility of forming the N-oxide metabolite of flavoxate and assessing its stability. The tertiary amine in the piperidine (B6355638) ring of flavoxate is a likely site for N-oxidation by cytochrome P450 enzymes in the body.

Modeling N-Oxide Formation: Quantum chemical calculations can model the reaction pathway of N-oxidation. By calculating the activation energy required for an oxidizing agent to transfer an oxygen atom to the nitrogen, researchers can predict the likelihood of this metabolic transformation. A lower activation energy would suggest a more favorable reaction.

Assessing Stability: Once formed, the stability of this compound can be evaluated using computational methods. Geometric optimization calculations can predict its most stable three-dimensional structure. Furthermore, thermodynamic parameters such as the heat of formation can be calculated to determine its stability relative to the parent compound and other potential metabolites. researchgate.net The N-oxide group is known to be a critical functionality in medicinal chemistry, sometimes used to improve properties like water solubility or to act as a prodrug with specific redox reactivity. nih.gov

Structure-Activity Relationship (SAR) Studies of Flavoxate N-Oxide Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net For flavone derivatives, extensive SAR studies have been conducted, revealing important structural requirements for various therapeutic effects, including anti-inflammatory and neuroprotective activities. nih.govnih.gov

Key SAR findings for flavones include:

The double bond between C2 and C3 in the C ring is often important for activity. nih.gov

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings significantly influence biological effects. For example, hydroxyl groups at positions C3' and C4' have been shown to promote anti-inflammatory activity. nih.gov

Substitutions at other positions can either enhance or diminish activity. For instance, a methoxy group at the C7 position has been linked to enhanced anti-inflammatory effects in some flavones. nih.gov

Interactive Table 2: General SAR Findings for Flavone Derivatives

Structural FeaturePositionObserved Effect on ActivityReference
Hydroxyl Group (-OH)C3', C4'Promotes anti-inflammatory activity nih.gov
Methoxy Group (-OCH3)C7Enhances anti-inflammatory activity nih.gov
Double BondC2-C3Important for antioxidant and anti-inflammatory activity nih.govnih.gov
Bromo/Chloro substitutionC4'Beneficial for anti-lung cancer activity mdpi.com
Electron-withdrawing groupsC6 (on attached benzyl)Enhances anti-lung cancer activity mdpi.com

This table summarizes general findings from SAR studies on various flavone derivatives and is not specific to this compound.

Emerging Research Perspectives for Flavoxate N Oxide Hydrochloride

Role of N-Oxide Forms in Prodrug Design and Activation Mechanisms

The transformation of a tertiary amine, such as the piperidine (B6355638) nitrogen in flavoxate (B1672763), to its N-oxide form is a well-recognized strategy in prodrug design. nih.govnih.govacs.org This chemical modification can significantly alter the physicochemical properties of the parent molecule, leading to improved pharmacokinetic profiles. acs.org

Prodrug Strategy:

N-oxidation of flavoxate would mask the positive charge of the tertiary amine, creating a more polar, yet uncharged, molecule under physiological conditions. nih.gov This modification can influence several key properties:

Increased Water Solubility: The N-oxide group is highly polar and can form strong hydrogen bonds, which may enhance the aqueous solubility of the compound. nih.govacs.org

Altered Membrane Permeability: The increased polarity of the N-oxide can decrease its ability to passively diffuse across biological membranes. nih.govacs.org This property can be exploited to control the distribution of the drug within the body.

Reduced Metabolic Susceptibility: The N-oxide may be less susceptible to certain metabolic pathways that target the parent tertiary amine.

Activation Mechanisms:

A key feature of N-oxide prodrugs is their ability to be reduced back to the parent tertiary amine in vivo. acs.org This bio-reduction is often mediated by enzymes, leading to the release of the active drug. Several activation mechanisms are plausible for Flavoxate N-Oxide Hydrochloride:

Enzymatic Reduction: Cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) are known to be involved in the reduction of N-oxides. nih.gov These enzymes are abundant in the liver and other tissues, providing a mechanism for systemic activation.

Hypoxia-Activated Prodrugs (HAPs): In environments with low oxygen levels (hypoxia), such as those found in solid tumors, specific reductases are often overexpressed. researchgate.net N-oxides can be designed to be selectively reduced under these conditions, offering a targeted approach to drug delivery. researchgate.netacs.orgnih.govnih.gov This raises the intriguing possibility of exploring this compound in the context of hypoxia-targeted therapies.

Radiolytic Activation: Recent research has shown that N-oxides can be reduced by hydrated electrons generated during radiotherapy (X-ray). acs.orgnih.govresearchgate.net This provides a spatiotemporally controlled method for activating a prodrug directly within a tumor being treated with radiation. acs.orgnih.gov

The following table summarizes the potential advantages of a this compound prodrug strategy.

Feature Potential Advantage
Increased Polarity Enhanced aqueous solubility for formulation.
Masked Charge Altered membrane permeability and tissue distribution.
Bioreduction Controlled release of the active flavoxate molecule.

| Hypoxia Sensitivity | Potential for targeted therapy in hypoxic environments like tumors. |

Novel Research Applications in Chemical Biology and Drug Discovery Platforms

The unique properties of the N-oxide functional group open up new avenues for research in chemical biology and drug discovery platforms.

Chemical Biology Tools:

Probing Enzyme Function: this compound could be used as a chemical probe to study the activity and substrate specificity of reductases involved in N-oxide metabolism. By monitoring its conversion back to flavoxate, researchers can gain insights into the function of these enzymes in different cellular contexts.

"Stealth" Molecules: Polymeric N-oxides have been shown to exhibit "stealth" properties, reducing protein and microorganism binding. bohrium.com While not a polymer itself, the N-oxide moiety on flavoxate could be explored for its influence on interactions with biological macromolecules.

Drug Discovery Platforms:

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound and its evaluation in biological assays would provide valuable data for the structure-activity relationship of flavoxate analogs. This could lead to the discovery of new compounds with improved potency or selectivity. acs.org

Combinatorial Chemistry: The N-oxide can serve as a handle for further chemical modifications, allowing for the generation of a library of novel flavoxate derivatives for high-throughput screening.

Overcoming Multidrug Resistance: N-oxide derivatives of certain anticancer agents have shown the ability to overcome multidrug resistance in tumor cells. acs.org This suggests a potential research direction for this compound in cancer research, particularly in combination with other chemotherapeutic agents.

Unexplored Biological Activities and Pharmacological Targets (preclinical focus)

While the primary pharmacological action of flavoxate is as a smooth muscle relaxant, the N-oxide derivative may possess novel or altered biological activities. wikipedia.orgdrugbank.com

Potential Preclinical Research Areas:

Altered Receptor Binding Profile: The N-oxide functional group could change the binding affinity and selectivity of flavoxate for its known targets, such as muscarinic acetylcholine (B1216132) receptors. nih.gov It might also lead to interactions with new, previously unidentified pharmacological targets.

Modulation of Inflammatory Pathways: Flavonoids are known to possess anti-inflammatory properties. nih.govnih.gov The introduction of an N-oxide could modulate these activities, potentially leading to new therapeutic applications in inflammatory conditions.

Anticancer Activity: The flavone (B191248) backbone of flavoxate is a common scaffold in many compounds with anticancer activity. mdpi.comresearchgate.netmdpi.com Preclinical studies could investigate whether this compound exhibits cytotoxic or cytostatic effects against various cancer cell lines, particularly in the context of its potential as a hypoxia-activated prodrug. researchgate.net

Antimicrobial Effects: Some flavonoids and their derivatives have demonstrated antimicrobial properties. nih.gov It would be worthwhile to screen Flavoxate N--Oxide Hydrochloride for activity against a panel of pathogenic bacteria and fungi.

Advanced Synthetic Methodologies for N-Oxide Functionalization

The synthesis of this compound would involve the N-oxidation of the piperidine nitrogen of flavoxate. Several established and advanced methods can be employed for this transformation.

Synthetic Approaches:

Direct Oxidation with Peroxy Acids: A common method for the synthesis of tertiary amine N-oxides is the direct oxidation of the parent amine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org This method is generally efficient and straightforward.

Hydrogen Peroxide: Hydrogen peroxide can also be used as an oxidizing agent, often in the presence of a catalyst. acs.org Care must be taken to control the reaction conditions to avoid over-oxidation or side reactions.

Palladium-Catalyzed Oxidative Cyclization: For the synthesis of the flavone core itself, recent advances include palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be a divergent route to both flavones and flavanones. nih.gov

Anodic Oxidation: Electrochemical methods, such as anodic oxidation, have been developed for the functionalization of piperidine rings and could potentially be adapted for the synthesis of this compound. jst.go.jp

The following table outlines some of the reagents that can be used for the N-oxidation of the piperidine ring in flavoxate.

Reagent Description
m-CPBA A widely used and effective peroxy acid for N-oxidation.
Hydrogen Peroxide A greener oxidizing agent, often used with a catalyst.
Ozone A powerful oxidizing agent that can be used for N-oxidation.

| Methyltrioxorhenium (MTO) | A catalyst that can be used with hydrogen peroxide for efficient N-oxidation. |

Open Questions and Future Directions in this compound Research

The exploration of this compound is still in its infancy, and numerous questions remain to be answered. Future research in this area could focus on several key aspects:

Full Physicochemical Characterization: A thorough characterization of the physicochemical properties of this compound, including its solubility, stability, and pKa, is essential for understanding its behavior in biological systems.

In Vitro and In Vivo Metabolic Studies: Detailed studies are needed to identify the enzymes responsible for the reduction of this compound back to flavoxate and to determine the rate and extent of this conversion in various tissues. nih.govhyphadiscovery.com

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive pharmacokinetic and pharmacodynamic studies in animal models are required to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound and to compare its efficacy and side-effect profile with that of the parent drug.

Exploration of Novel Therapeutic Indications: Based on the preclinical findings, research should be directed towards exploring the potential of this compound in new therapeutic areas, such as oncology and inflammatory diseases.

Development of Targeted Delivery Systems: The unique properties of the N-oxide could be leveraged to design targeted drug delivery systems, for example, by incorporating it into nanoparticles or other carrier systems.

Q & A

Q. What is the mechanism of action of Flavoxate Hydrochloride in urinary tract disorders, and how can it be experimentally validated?

Flavoxate Hydrochloride acts as a phosphodiesterase (PDE) inhibitor, calcium antagonist, and muscarinic acetylcholine receptor (mAChR) antagonist. Its primary therapeutic effect arises from relaxing urinary tract smooth muscle by suppressing calcium-mediated contractions and reducing detrusor muscle activity. Methodological validation includes:

  • Binding affinity assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]nitrendipine for calcium channels) to determine IC₅₀ values .
  • Enzyme kinetics : Measuring PDE inhibition via spectrophotometric monitoring of cyclic nucleotide degradation .
  • Functional in vitro models : Isolated bladder tissue assays to assess muscle relaxation under electrical stimulation .

Q. What analytical methods are recommended for quantifying Flavoxate Hydrochloride in pharmaceutical formulations?

Validated techniques include:

  • UV-Vis spectrophotometry : Absorption maxima at 240.5 nm, 288.2 nm, and 317.8 nm (methanol or 0.1 N HCl solvent systems) with ε values up to 1.54 × 10⁴ .
  • Reverse-phase HPLC : Using C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.5), detection at 225 nm, and retention times calibrated against USP standards .
  • Voltammetry : Mercury electrode-based reduction peak analysis in acetate buffer (pH 4.5) with a detection limit of 0.2 µM .

Q. How is the purity of Flavoxate Hydrochloride assessed according to pharmacopeial standards?

The United States Pharmacopeia (USP) specifies:

  • Impurity profiling : HPLC with relative retention times (RRT) for related compounds (e.g., RRT 2.5 for 3-Methylflavone-8-carboxylic acid) and acceptance criteria (<1.5% for any individual impurity) .
  • Dissolution testing : Apparatus II (paddle method) at 50 rpm in 900 mL pH 1.2 HCl, with UV quantification to ensure ≥80% dissolution within 30 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mechanisms of action (calcium antagonism vs. PDE inhibition)?

Contradictions arise from varying experimental models and concentrations. To address this:

  • Dose-response studies : Compare IC₅₀ values for calcium channel binding (254 µM) versus PDE inhibition (lower concentrations) .
  • Receptor knockout models : Use mAChR-deficient tissues to isolate calcium/PDE effects .
  • Synergistic assays : Evaluate combined PDE and calcium channel blockade using selective inhibitors (e.g., verapamil) to dissect contributions .

Q. What challenges arise in designing dissolution tests for Flavoxate Hydrochloride tablets, and how are they addressed?

Challenges include poor solubility in neutral pH and excipient interference. Solutions involve:

  • Acidic dissolution media : pH 1.2 HCl mimics gastric conditions and enhances solubility .
  • Surfactant addition : Polysorbate 80 (0.1% w/v) to mitigate hydrophobic interactions .
  • Validation against pharmacokinetic data : Correlate in vitro dissolution profiles with in vivo bioavailability studies .

Q. What methodologies are recommended for identifying degradation products under stress conditions?

Forced degradation studies require:

  • Stress conditions : Hydrolysis (0.1 N HCl/NaOH, 80°C), oxidation (3% H₂O₂), and photolysis (ICH Q1B guidelines) .
  • LC-MS/MS analysis : Hypersil Gold C18 columns with gradient elution to separate and characterize degradation products (e.g., 3-Methylflavone-8-carboxylic acid) .
  • Stability-indicating assays : Validate specificity using spiked impurity standards and peak purity indices .

Methodological Notes

  • Spectroscopic characterization : FT-IR (C=O stretch at 1718 cm⁻¹) and ¹H-NMR (δ 2.16 ppm for 3-CH₃) confirm structural integrity .
  • Impurity synthesis : 3-Methylflavone-8-carboxylic acid and methyl esters are synthesized as reference markers for HPLC calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.